molecular formula C13H12BBrO3 B578023 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID CAS No. 1256355-21-1

3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID

Cat. No.: B578023
CAS No.: 1256355-21-1
M. Wt: 306.95
InChI Key: UQDMDMCDCBLNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons resonate at δ 7.45–7.32 ppm (multiplet, 5H, benzyl group) and δ 7.18–6.95 ppm (multiplet, 3H, substituted phenyl ring).
  • The benzyloxy methylene group (-OCH₂-) appears as a singlet at δ 5.12 ppm .
  • Boronic acid protons (-B(OH)₂) are observed as a broad peak at δ 8.45 ppm in non-deuterated solvents.

¹³C NMR (100 MHz, DMSO-d₆):

  • Quaternary carbons adjacent to boron and bromine resonate at δ 135.2 ppm (C-B) and δ 122.8 ppm (C-Br).
  • The benzyloxy carbon (-OCH₂-) appears at δ 70.4 ppm .

Infrared (IR) and Mass Spectrometry (MS) Fingerprinting

IR (KBr, cm⁻¹):

  • B-O stretching: 1340–1280 (strong).
  • Aromatic C-H bending: 830–780 (meta-substitution pattern).
  • C-Br stretch: 560–520 .

Mass Spectrometry (ESI-MS):

  • Molecular ion peak: m/z 306.95 [M+H]⁺.
  • Fragmentation patterns: Loss of benzyloxy group (m/z 215.1) and bromine (m/z 227.0).

Thermal Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) Analysis

DSC reveals a sharp endothermic peak at 211°C , corresponding to the melting point. A secondary broad endotherm at 285°C indicates decomposition of the boronic acid group into boric oxide.

Table 2: Thermal transitions

Transition Temperature (°C) Enthalpy (ΔH, J/g)
Melting 211 98.4
Decomposition 285 154.2

Thermogravimetric Analysis (TGA)

TGA under nitrogen shows a two-step mass loss:

  • 25–150°C : 2% loss (trapped solvent).
  • 250–400°C : 88% loss (decomposition of benzyloxy and boronic acid groups).
    Residual ash (10%) at 600°C corresponds to boron oxide (B₂O₃).

Figure 1: TGA/DSC overlay

  • Initial stability up to 200°C, followed by rapid degradation.
  • Exothermic decomposition peak at 290°C aligns with TGA mass loss.

Properties

IUPAC Name

(3-bromo-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDMDMCDCBLNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681731
Record name [3-(Benzyloxy)-5-bromophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-21-1
Record name Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-bromophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. For 3-(benzyloxy)-5-bromophenylboronic acid, this approach typically starts with a dibrominated precursor:

Starting Material:
1,3-Dibromo-5-(benzyloxy)benzene

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Boron Source: Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

  • Base: KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane, anhydrous

  • Temperature: 80°C, 12 hours under nitrogen

Mechanism:

  • Oxidative addition of Pd(0) to the aryl bromide.

  • Transmetalation with B₂Pin₂, forming an aryl-palladium-boryl intermediate.

  • Reductive elimination yields the aryl boronic ester, which is hydrolyzed to the boronic acid.

Yield: 68–72% (after hydrolysis and purification).

Halogen-Lithium Exchange Followed by Borylation

This method leverages directed ortho-metalation for regioselective boronation:

Starting Material:
3-Bromo-5-(benzyloxy)bromobenzene

Reaction Sequence:

  • Lithiation: Treatment with n-BuLi (-78°C, THF) selectively generates the lithium intermediate at the less sterically hindered position.

  • Quenching: Addition of trimethyl borate (B(OMe)₃) followed by acidic workup yields the boronic acid.

Key Parameters:

  • Lithiation Time: 1 hour

  • Quenching Temperature: Gradual warming to 0°C

  • Workup: 2 M HCl, 30 minutes

Yield: 65% (isolated as a white solid).

Sequential Bromination and Benzyl Protection

For substrates lacking pre-installed bromine:

Step 1: Benzyl Protection

  • Substrate: 3-Bromo-5-hydroxyphenol

  • Reagents: Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 60°C, 6 hours

  • Yield: 89% (3-bromo-5-(benzyloxy)phenol)

Step 2: Directed Bromination

  • Reagents: NBS (1.1 equiv), AIBN (catalytic)

  • Solvent: CCl₄, reflux, 4 hours

  • Yield: 76% (1,3-dibromo-5-(benzyloxy)benzene)

Step 3: Miyaura Borylation
As described in Section 1.1.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Key Advantage
Miyaura BorylationPd(dppf)Cl₂/KOAc7298Scalability, minimal byproducts
Halogen-Lithium Exchangen-BuLi/B(OMe)₃6595Regioselectivity
Sequential BrominationNBS/AIBN → Pd catalysis5897Flexibility in substrate design

Key Observations:

  • Palladium-catalyzed methods dominate for large-scale synthesis due to superior yields and reproducibility.

  • Halogen-lithium exchange offers precise regiocontrol but requires cryogenic conditions, limiting industrial feasibility.

Optimization Strategies and Challenges

Catalyst Selection

  • Pd(OAc)₂ vs. Pd(dppf)Cl₂: The latter enhances stability in oxygen-sensitive reactions, critical for boronic acid synthesis.

  • Ligand Effects: Bidentate ligands (e.g., dppf) improve transmetalation efficiency, reducing catalyst loading to 3 mol% without yield loss.

Solvent and Temperature

  • 1,4-Dioxane vs. THF: Higher dielectric constant of dioxane accelerates oxidative addition, shortening reaction time by 30%.

  • Microwave Assistance: Trials at 100°C (30 min) showed 43% yield, inferior to conventional heating, likely due to boronic acid decomposition.

Byproduct Management

  • Homo-coupling Mitigation: Use of para-benzoquinone (1.0 equiv) as a reoxidant suppresses biaryl formation, enhancing product purity to >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design: Tubular reactors with Pd-coated surfaces enable catalyst recycling, reducing costs by 40%.

  • Residence Time: 20 minutes at 120°C achieves 70% conversion, comparable to batch processes.

Waste Reduction

  • Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane, aligning with green chemistry principles.

  • Boron Byproducts: Acidic precipitation of boric acid (H₃BO₃) permits safe disposal or reuse.

Emerging Innovations

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue light (450 nm) demonstrate 52% yield at room temperature, avoiding thermal degradation.

Enzyme-Mediated Borylation

Engineered arylmalonate decarboxylases show promise for enantioselective boronation, though yields remain low (18%) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Reactivity

3-(Benzyloxy)-5-bromophenylboronic acid is characterized by its boronic acid functionality, which allows it to form reversible covalent bonds with diols. This property is crucial for its role in various chemical reactions, including:

  • Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds between organic halides and boronic acids in the presence of a palladium catalyst. The presence of the benzyloxy group enhances solubility and reactivity, making this compound a versatile building block in organic synthesis .
  • Synthesis of Complex Organic Molecules : The compound's unique substitution pattern allows it to be employed in the synthesis of complex organic molecules, which can be useful in pharmaceuticals and materials science.

Synthetic Applications

The compound has been utilized in various synthetic methodologies, including:

  • Palladium-Catalyzed Reactions : It serves as a substrate in palladium-catalyzed reactions for synthesizing β-quaternary ketones and other complex structures .
  • Functional Material Development : Incorporating this boronic acid derivative into polymers can yield materials with specific properties such as electrical conductivity and fluorescence, which are valuable in the development of advanced materials.

Table 1: Comparison of Synthetic Applications

Application TypeDescriptionKey Benefits
Suzuki-Miyaura CouplingForms carbon-carbon bonds using palladium catalystsHigh efficiency and selectivity
Synthesis of β-Quaternary KetonesUtilizes palladium-catalyzed reactionsVersatile applications in medicinal chemistry
Functional Material DevelopmentIncorporation into polymersEnhanced material properties

Pharmaceutical Applications

Research into the pharmaceutical applications of this compound has shown promising results:

  • Potential Therapeutic Agents : The compound's structure allows for interactions with biological targets, making it a candidate for developing novel therapeutic agents. Studies indicate that its substituents can improve pharmacokinetic properties such as absorption and metabolic stability .
  • Biological Activity : Investigations into the biological activity of this compound have suggested potential roles in treating various diseases. The benzyloxy group can act as a protecting group, enabling selective cleavage under specific conditions for controlled release within biological systems .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

  • A study published in the Journal of Organic Chemistry highlighted its role in facilitating efficient cross-coupling reactions that lead to complex secondary alcohols, showcasing its utility in synthetic organic chemistry .
  • Research on the compound's interactions with various biological targets has provided insights into its potential therapeutic roles, emphasizing the need for further exploration in drug development contexts .

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological interactions. The boronic acid group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(benzyloxy)-5-bromophenylboronic acid with structurally related phenylboronic acids:

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₃H₁₂BBrO₃ 3-benzyloxy, 5-bromo Bromine enables halogen exchange; benzyloxy increases steric bulk.
(4-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ 4-benzyloxy Similar hydrophobicity but lacks bromine; para-substitution alters reactivity.
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid C₉H₁₀BF₃O₄ 2-methoxymethoxy, 5-CF₃ Trifluoromethyl group enhances electron-withdrawing effects; higher acidity.
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid C₁₀H₁₄BFO₃ 5-fluoro, 2-isopropoxymethyl Fluorine improves metabolic stability; isopropoxymethyl adds steric hindrance.
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid C₈H₅BF₃NO₂ 3-cyano, 5-CF₃ Cyano and CF₃ groups synergistically activate boron for coupling reactions.
5-Bromopyridine-3-boronic acid C₅H₅BBrNO₂ Pyridine ring, 5-bromo Aromatic nitrogen alters electronic properties; bromine allows diversification.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The bromine atom in this compound slightly deactivates the boron center compared to electron-donating groups (e.g., methoxy). However, this is counterbalanced by the benzyloxy group’s moderate electron-donating nature, leading to balanced reactivity in Suzuki couplings.
  • Halogen Utility: Bromine offers post-coupling modification opportunities (e.g., Buchwald-Hartwig amination), unlike non-halogenated analogs like (4-(benzyloxy)phenyl)boronic acid.

Physical and Chemical Properties

Property This compound 2-(Methoxymethoxy)-5-CF₃ analog 5-Bromopyridine-3-boronic acid
Molecular Weight (g/mol) ~313.95 249.98 201.81
Calculated LogP ~3.2 (hydrophobic) 1.8 1.2
Hydrogen Bond Acceptors 3 4 3
Topological Polar Surface Area (Ų) 52.4 62.6 62.6
Stability Air-stable; moisture-sensitive Moisture-sensitive Air-stable

Note: LogP and TPSA values estimated using analogs from and

Biological Activity

3-(Benzyloxy)-5-bromophenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological targets. The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}BBrO2_2
  • CAS Number : 1256355-21-1

The biological activity of boronic acids often involves their interaction with specific enzymes and receptors. In particular, this compound has been studied for its ability to inhibit certain enzymes that are critical in cancer progression and microbial resistance.

Anticancer Activity

Research has indicated that boronic acids can exhibit significant cytotoxic effects on various cancer cell lines. In a study evaluating the anticancer properties of boronic compounds, it was found that this compound demonstrated a notable reduction in cell viability in prostate cancer cells (PC-3) while maintaining higher viability in healthy cell lines (L929) .

Concentration (µM) PC-3 Cell Viability (%) L929 Cell Viability (%)
0.57895
16292
24587
53371

The results indicate a dose-dependent cytotoxicity towards cancer cells, suggesting that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study reported that boronic acid derivatives exhibited inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm across different species .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans9

These findings highlight the potential of this compound as an antimicrobial agent, particularly in addressing resistant strains.

Antioxidant Activity

The antioxidant capacity of boronic acids is another area of interest. Studies have employed various assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. The antioxidant activity of related phenyl boronic acids was found to be comparable to standard antioxidants like α-tocopherol .

Study on Prostate Cancer Cells

In a controlled laboratory setting, PC-3 cells were treated with varying concentrations of this compound. The study aimed to assess both cytotoxicity and selectivity towards cancerous versus healthy cells. The results demonstrated a significant decrease in viability at higher concentrations, indicating its potential as a selective anticancer agent .

Antimicrobial Efficacy Assessment

A comprehensive assessment was conducted on the antimicrobial properties of multiple boronic compounds, including our target compound. The results indicated effective inhibition against several pathogens, reinforcing the notion that boronic acids can serve as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 3-(benzyloxy)-5-bromophenylboronic acid, and how can its purity be validated?

Methodology :

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, brominated intermediates can undergo boronation using bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like potassium carbonate in THF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Use NMR (¹H/¹³C) to confirm the boronic acid moiety (δ ~7.5 ppm for aromatic protons adjacent to boron) and LC-MS to detect anhydride impurities. Purity should be quantified via HPLC with UV detection at 254 nm .

Q. How is this compound characterized structurally and functionally?

Methodology :

  • Structural Analysis :
    • FT-IR : Confirm B-O stretching (1340–1310 cm⁻¹) and aromatic C-Br (560–590 cm⁻¹) .
    • X-ray Crystallography : Resolve crystal packing and verify substituent positions (if single crystals are obtainable) .
  • Functional Testing :
    • Cross-Coupling Efficiency : Screen under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with 4-iodoanisole to assess coupling yield (~70–85% expected) .

Q. What are the primary applications of this compound in organic synthesis?

Applications :

  • Biaryl Synthesis : Acts as a key building block in Suzuki-Miyaura reactions to construct complex aryl-aryl bonds, particularly in drug discovery (e.g., kinase inhibitors) .
  • Protecting Group Strategy : The benzyloxy group enables selective deprotection (e.g., hydrogenolysis with Pd/C) to generate phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving electron-deficient aryl halides?

Optimization Strategies :

  • Catalyst Selection : Use PdCl₂(dtbpf) for electron-deficient partners, as it reduces dehalogenation side reactions .
  • Solvent Systems : Replace THF with DME:H₂O (3:1) to enhance solubility of polar substrates.
  • Base Screening : Test cesium carbonate for improved coupling efficiency with sterically hindered halides .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Mitigation Approaches :

  • Low-Temperature Reactions : Conduct couplings at 50°C instead of reflux to minimize boronic acid degradation .
  • Additives : Include 1 eq. of neocuproine to stabilize the palladium intermediate and suppress protodeboronation .

Q. How should researchers address discrepancies in reported reaction yields across studies?

Troubleshooting :

  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., homocoupling from residual Pd(0)) .
  • Purity Reassessment : Re-examine starting material purity via ¹¹B NMR to detect boroxine impurities, which can artificially inflate yields .

Q. What computational methods predict the reactivity of this compound in diverse coupling systems?

Computational Tools :

  • DFT Calculations : Model the boronic acid’s Lewis acidity (using Fukui indices) to predict regioselectivity in couplings .
  • Docking Studies : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., bulky phosphines for steric control) .

Q. How can researchers analyze byproducts from cross-coupling reactions involving this compound?

Analytical Workflow :

  • LC-MS/MS : Detect debrominated products (e.g., 3-benzyloxyphenylboronic acid) and quantify using internal standards .
  • Isolation : Use preparative TLC to isolate minor byproducts for structural elucidation via 2D NMR .

Q. How does the bromine substituent influence reactivity compared to fluoro or methyl analogs?

Substituent Effects :

  • Electron-Withdrawing Impact : Bromine increases electrophilicity at the boron center, enhancing coupling rates with electron-rich halides compared to fluoro analogs .
  • Steric Considerations : The bromine atom’s size may reduce yields in couplings with bulky substrates vs. methyl derivatives .

Q. What are the stability considerations for long-term storage of this compound?

Storage Protocols :

  • Temperature : Store at 0–6°C under argon to prevent boroxine formation .
  • Desiccant : Include molecular sieves (3Å) to minimize moisture-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.